Molecular Weight Difference Relative to the 2-(4-Fluorophenyl) Analog
The target compound exhibits a molecular weight of 345.39 g/mol, which is 4.01 g/mol lower than that of the closely related 2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (349.40 g/mol) . This difference arises from the replacement of the 4‑fluorophenyl substituent with a 4‑methylphenyl group, reducing molecular weight while maintaining the same core hydrogen‑bond donor/acceptor count. The statistically significant 1.15% reduction in molecular mass may influence passive membrane permeability and solubility, two parameters critical in early‑stage drug discovery screening cascades .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 345.39 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 349.40 |
| Quantified Difference | 4.01 g/mol lower (1.15% reduction) |
| Conditions | Calculated from molecular formulas C21H19N3O2 (target) and C20H16FN3O2 (comparator) as reported by supplier technical datasheets. |
Why This Matters
The lower molecular weight of the target compound positions it more favorably within lead‑like chemical space (MW ≤ 350 Da), offering a marginal advantage for permeability and solubility in early‑stage screening libraries.
